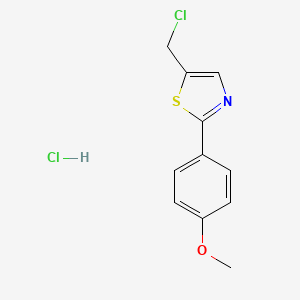

5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride

CAS No.: 1332528-77-4

Cat. No.: VC2934881

Molecular Formula: C11H11Cl2NOS

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332528-77-4 |

|---|---|

| Molecular Formula | C11H11Cl2NOS |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,7H,6H2,1H3;1H |

| Standard InChI Key | QIUAVNIIWRBODQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl |

Introduction

5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride is a chemical compound classified under thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring structure. This specific compound is notable for its functional groups, including a chloromethyl substituent and a 4-methoxyphenyl group, which contribute to its chemical reactivity and potential applications in pharmaceutical and chemical research.

Molecular Formula and Weight

-

Molecular Formula: C11H11ClNOS·HCl

-

Molecular Weight: Approximately 276.19 g/mol

Structural Features

-

The compound contains:

-

A thiazole ring as the core structure.

-

A chloromethyl group (-CH2Cl) attached to the fifth position of the thiazole ring.

-

A 4-methoxyphenyl group (-C6H4OCH3) substituted at the second position of the thiazole ring.

-

A hydrochloride salt form, enhancing its solubility in aqueous environments.

-

Computed Descriptors

-

SMILES Notation: COC1=CC=C(C=C1)C2=NC=C(S2)CCl.HCl

-

InChI Key: Specific InChI keys can be generated for unique identification in databases.

Synthesis Pathway

The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride typically involves:

-

Starting Materials: The preparation begins with readily available precursors such as 4-methoxybenzaldehyde and thioamides.

-

Cyclization Reaction: A cyclization step forms the thiazole ring, often facilitated by catalysts or acidic conditions.

-

Chloromethylation: The chloromethyl group is introduced using chlorinating agents such as formaldehyde and hydrochloric acid.

-

Salt Formation: The final hydrochloride salt form is achieved by treating the compound with hydrogen chloride gas or aqueous HCl.

Pharmaceutical Potential

Thiazole derivatives, including this compound, are widely studied for their bioactivity:

-

Antimicrobial Activity: Thiazoles exhibit antibacterial and antifungal properties.

-

Antiviral Research: Structural analogs of thiazoles have shown activity against viral pathogens, making this compound a candidate for further antiviral studies.

-

Anticancer Potential: Some thiazole derivatives are explored for their cytotoxic effects on cancer cells.

Chemical Intermediates

This compound can serve as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry.

GHS Classification

Based on similar compounds:

-

Acute Toxicity (Oral): May be harmful if swallowed (H302).

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Damage: Causes serious eye damage (H318).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Precautionary Measures

-

Use personal protective equipment (PPE), including gloves and goggles.

-

Handle in a well-ventilated area or under a fume hood.

-

Dispose of waste according to local regulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume